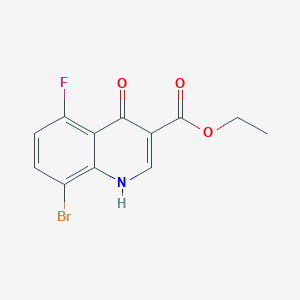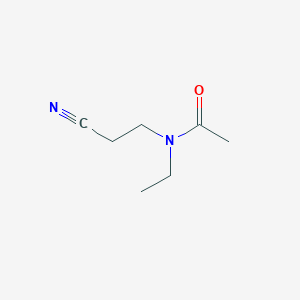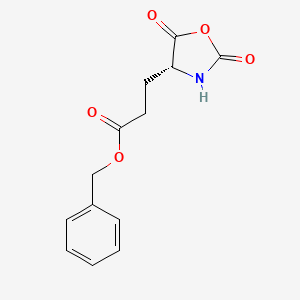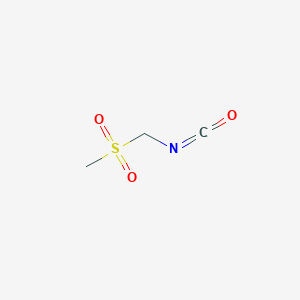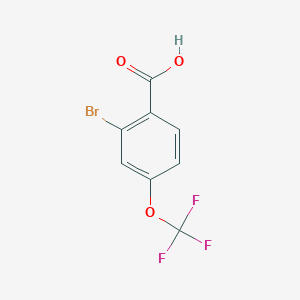
4-Aminomethyl-3-fluoro-benzylamine
Vue d'ensemble
Description
“4-Aminomethyl-3-fluoro-benzylamine” is a chemical compound with the molecular formula C8H11FN2 and a molecular weight of 154.18 g/mol. It is an important building block for the synthesis of various compounds .
Synthesis Analysis
The synthesis of benzylamines, which includes “4-Aminomethyl-3-fluoro-benzylamine”, involves various methods. One common method is the alkylation of primary amines with primary alkyl halides . Another method involves the reaction of aromatic aldehydes with 2-amino-2-phenylpropanoate salts, which undergoes an efficient decarboxylative transamination under mild conditions .
Chemical Reactions Analysis
Amines, including benzylamines, undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .
Applications De Recherche Scientifique
1. Histamine Receptor Antagonism
A study by Apodaca et al. (2003) investigated 4-(Aminoalkoxy)benzylamines for in vitro activity at the human histamine H3 receptor. Some compounds in this series, related to 4-Aminomethyl-3-fluoro-benzylamine, exhibited subnanomolar binding affinities and were identified as antagonists in cell-based models of human histamine H3 receptor activation.
2. Neuroprotective Effect Against MDMA-Induced Neurotoxicity
Li et al. (2010) conducted a study on the neuroprotective effects of fluoxetine against MDMA-induced neurotoxicity using an imaging agent structurally related to 4-Aminomethyl-3-fluoro-benzylamine (Li et al., 2010). This research highlights the potential of compounds structurally similar to 4-Aminomethyl-3-fluoro-benzylamine in understanding and possibly mitigating neurotoxicity.
3. Perovskite Solar Cell Performance Improvement
A bifunctional conjugated organic molecule, similar in structure to 4-Aminomethyl-3-fluoro-benzylamine, was used in the development of perovskite solar cells (Hu et al., 2018). This application demonstrates the compound's potential in enhancing the efficiency and stability of solar cell technology.
4. Fluorogenic Derivatization of Catechols and Amino Phenols
Pennington et al. (2007) explored the use of benzylamine derivatives, similar to 4-Aminomethyl-3-fluoro-benzylamine, for the selective fluorogenic derivatization of catechols and amino phenols (Pennington et al., 2007). This research indicates potential applications in analytical chemistry and biological studies.
5. Synthesis and Characterization of Antitumor Agents
Bradshaw et al. (2002) studied the use of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, structurally related to 4-Aminomethyl-3-fluoro-benzylamine, demonstrating their effectiveness in inhibiting tumor growth (Bradshaw et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(aminomethyl)-3-fluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBVROLKSYLUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethyl-3-fluoro-benzylamine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



